molecular formula C12H13BrN4O B12941813 2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one CAS No. 88723-60-8

2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one

Katalognummer: B12941813
CAS-Nummer: 88723-60-8
Molekulargewicht: 309.16 g/mol
InChI-Schlüssel: CQKOPBTUZBVVSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, a pyridine ring, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with an appropriate imidazole derivative. One common method involves heating 2-bromo-1-(pyridin-2-yl)ethanone with thiourea in ethanol at 90°C for 2 hours, followed by the addition of sodium hydroxide in water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Addition Reactions: The imidazole and pyridine rings can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, sodium hydroxide, and various organic solvents like ethanol and methanol. Reaction conditions typically involve heating and maintaining an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with thiourea can yield thiazole derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-Bromo-1-(2-((2-(pyridin-2-yl)ethyl)amino)-1H-imidazol-4-yl)ethanone lies in its combination of a bromine atom, pyridine ring, and imidazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

88723-60-8

Molekularformel

C12H13BrN4O

Molekulargewicht

309.16 g/mol

IUPAC-Name

2-bromo-1-[2-(2-pyridin-2-ylethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C12H13BrN4O/c13-7-11(18)10-8-16-12(17-10)15-6-4-9-3-1-2-5-14-9/h1-3,5,8H,4,6-7H2,(H2,15,16,17)

InChI-Schlüssel

CQKOPBTUZBVVSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CCNC2=NC=C(N2)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.